Prostanozol
CAS No.: 1186001-41-1
Cat. No.: VC3287442
Molecular Formula: C25H38N2O2
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186001-41-1 |
|---|---|
| Molecular Formula | C25H38N2O2 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | (1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene |
| Standard InChI | InChI=1S/C25H38N2O2/c1-24-11-10-20-18(19(24)8-9-22(24)29-23-5-3-4-12-28-23)7-6-17-13-21-16(15-26-27-21)14-25(17,20)2/h15,17-20,22-23H,3-14H2,1-2H3,(H,26,27)/t17-,18-,19-,20-,22-,23?,24-,25-/m0/s1 |
| Standard InChI Key | AGJAMJZFPDQSEW-KOTDIDPQSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(CC6=C(C5)NN=C6)C |
| SMILES | CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C |
| Canonical SMILES | CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(CC6=C(C5)NN=C6)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Prostanozol features a distinctive molecular architecture with a pyrazole ring fused to the A-ring of the steroid nucleus. Specifically, it is characterized as 17β-hydroxy-5α-androst-2-eno-(3,2-c)-pyrazole in its free form . The compound exists in two primary forms: the "free" form with a hydroxyl group at position 17, and a form with a tetrahydropyranyl ether (THP) group at the 17-position, which is sometimes referred to as Prostanozol-THP .
Physical and Chemical Properties
The fundamental physical and chemical properties of Prostanozol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C25H38N2O2 (with THP group) / C20H28N2O (free form) |
| Molecular Weight | 398.6 g/mol (with THP group) / 314 g/mol (free form) |
| CAS Number | 1186001-41-1 |
| Deprecated CAS | 1372158-10-5 |
| Physical State | Solid |
| Creation Date | 2012-03-21 |
| Last Modified | 2025-03-29 |
The compound is relatively stable but exhibits specific solubility characteristics. Research has shown that Prostanozol-THP dissolves poorly in methanol but dissolves effectively in ether, which has implications for analytical procedures .
Identifiers and Synonyms
Prostanozol is registered under various identifiers and synonyms in chemical databases and regulatory contexts:
| Identifier Type | Value |
|---|---|
| PubChem CID | 56842253 |
| UNII | JNU1579M5D |
| DSSTox Substance ID | DTXSID40152178 |
| Nikkaji Number | J2.389.966C |
| Wikidata | Q27281594 |
| Synonyms | - Prostanozolol - (3,2-C)Pyrazole-5α-etioallocholane-17β-tetrahydropyranol - 1'H-Androstano(3,2-c)pyrazole, 17-((tetrahydro-2H-pyran-2-yl)oxy)-, (5α,17β)- - 2'H-Androst-2-eno(3,2-c)pyrazole, 17-((tetrahydro-2H-pyran-2-yl)oxy)-, (5α,17β)- |
These diverse identifiers facilitate accurate referencing and identification of the compound across scientific literature and regulatory documents .
Metabolism and Pharmacokinetics
Metabolic Pathways
Prostanozol undergoes extensive metabolism in the human body, primarily via hepatic pathways. Research using human liver microsomes (HLM) in vitro and humanized mice models in vivo has provided significant insights into these metabolic processes. The compound is subject to both Phase I (functionalization) and Phase II (conjugation) metabolic transformations .
Phase I metabolism typically involves oxidation, reduction, and hydroxylation reactions catalyzed by cytochrome P450 enzymes. Phase II metabolism generally includes conjugation processes such as glucuronidation or sulfation, which enhance the water solubility of metabolites and facilitate urinary excretion .
Studies have demonstrated a strong correlation between the metabolic profiles observed in vitro using human liver microsomes and those detected in vivo in humanized mouse models. This correlation validates these experimental approaches for investigating Prostanozol metabolism .
Metabolites
Comprehensive metabolic studies have identified at least 13 distinct metabolites of Prostanozol. Based on their structural characteristics, these metabolites have been categorized into seven major types, designated as M1-M7 in research literature .
The primary metabolic transformations observed include:
-
Hydroxylation at various positions of the steroid backbone
-
Oxidation of the 17β-hydroxyl group to form a ketone
-
Combined hydroxylation and ketone formation
-
Reduction of double bonds
-
Various conjugation reactions
Notably, both the parent compound and its metabolites can be detected in urine samples following administration, which is significant for anti-doping testing protocols .
Detection Methods
Several analytical methods have been developed and validated for the detection of Prostanozol and its metabolites in biological matrices. The primary techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
These analytical approaches have been successfully implemented in both research settings and anti-doping laboratories for the reliable detection of Prostanozol use.
Biological Activity and Research Findings
Supplement Analysis and Anti-Doping Considerations
Prostanozol has been identified as an active component in certain nutritional supplements, including a product called Orastan-E from Gaspari Nutrition . This finding has significant implications for anti-doping efforts, as athletes might inadvertently consume prohibited substances.
Research Methodologies
In Vitro Studies
In vitro approaches have been instrumental in characterizing Prostanozol and investigating its properties:
-
Human liver microsome (HLM) incubations:
-
Cell culture models:
These controlled laboratory studies offer valuable preliminary data on the biochemical behavior of Prostanozol and structurally related compounds.
In Vivo Models
Animal models have provided complementary information on Prostanozol metabolism under physiological conditions:
-
Humanized liver mouse models:
-
Control non-chimeric mice:
The combination of in vitro and in vivo approaches has enabled a comprehensive characterization of Prostanozol metabolism, with good correlation observed between the different experimental systems .
Analytical Techniques
Advanced analytical methods have been essential for identifying Prostanozol and its metabolites:
-
Chromatographic techniques:
-
Mass spectrometric detection:
-
Spectroscopic methods:
-
Nuclear magnetic resonance (NMR) for structural confirmation
-
Infrared and ultraviolet spectroscopy for additional characterization
-
These sophisticated analytical approaches have facilitated the detailed study of Prostanozol and its metabolic fate.
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to Prostanozol have been investigated for their biological properties:
-
3'-Hydroxy-prostanozol-17-ketone:
-
DHT-derived ring A-condensed pyrazoles:
These structural analogs provide valuable insights into structure-activity relationships and the pharmacological potential of this class of compounds.
Metabolic Products
The metabolism of Prostanozol generates numerous derivatives that may possess altered biological activities:
-
Hydroxylated metabolites:
-
17-Keto derivatives:
-
Conjugated metabolites:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume